molecular formula C10H11ClO3 B8521011 Methyl(4-chloro-3-methoxyphenyl)acetate

Methyl(4-chloro-3-methoxyphenyl)acetate

Cat. No.: B8521011
M. Wt: 214.64 g/mol
InChI Key: NZUJOIJWQSFCCM-UHFFFAOYSA-N
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Description

Methyl(4-chloro-3-methoxyphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with a chlorine atom at the 4-position, a methoxy group at the 3-position, and an ester-functionalized methyl group.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 2-(4-chloro-3-methoxyphenyl)acetate

InChI

InChI=1S/C10H11ClO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

NZUJOIJWQSFCCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl(4-chloro-3-methoxyphenyl)acetate with structurally related compounds, focusing on substituents, functional groups, physical properties, and reactivity.

Substituent Effects and Functional Groups

  • Methyl 4-chlorophenylacetate (CAS 52449-43-1): Differs by lacking the 3-methoxy group.
  • Acetic acid 4-chloro-3-methylphenyl ester (CAS 54963-43-8) :
    Replaces the 3-methoxy group with a methyl group. The methyl group is less polar than methoxy, leading to lower solubility in polar solvents. Molecular formula: C₉H₉ClO₂ (molar mass 184.62 g/mol) .

  • Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate (CAS 900937-56-6) :
    Features a ketone group (2-oxo) in addition to the ester. The ketone enhances hydrogen-bonding capacity, increasing melting point and solubility in protic solvents. Molecular formula: C₁₀H₉ClO₃ (molar mass 212.63 g/mol) .

  • N-(4-Chloro-3-Methoxyphenyl)acetamide (CAS 98446-55-0) :
    Replaces the ester with an amide. The amide group introduces hydrogen-bonding capability, improving thermal stability but reducing hydrolysis susceptibility compared to esters .

Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Reference
This compound C₁₀H₁₁ClO₃ 214.64* 4-Cl, 3-OCH₃, ester Moderate polarity, ester reactivity -
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 184.62 4-Cl, ester Lower solubility in polar solvents
Acetic acid 4-chloro-3-methylphenyl ester C₉H₉ClO₂ 184.62 4-Cl, 3-CH₃, ester Higher volatility due to nonpolar CH₃
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 182.17 4-OH, 3-OCH₃, carboxylic acid High polarity, acidic (pKa ~4.5)

*Calculated based on analogous structures.

Chemical Reactivity

  • Ester Hydrolysis : The target compound’s ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chloro-3-methoxyphenylacetic acid. In contrast, the amide derivative (CAS 98446-55-0) resists hydrolysis, enhancing its stability in biological systems .
  • Electrophilic Substitution : The 3-methoxy group directs electrophiles to the 6-position of the ring, while the 4-chloro group deactivates the ring. Comparatively, Methyl 4-chlorophenylacetate (lacking methoxy) may exhibit faster substitution at the 2- and 6-positions .

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